(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
Overview
Description
(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Biological Activity
(2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine is a nitrogen-containing heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol. The compound features a pyrrolidine ring structure which contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrrolizine compounds can possess significant antimicrobial properties. For instance, compounds synthesized from similar structures demonstrated efficacy against several bacterial strains, indicating potential for therapeutic applications in infectious diseases .
2. Anticancer Properties
Recent investigations into the cytotoxic effects of related compounds revealed promising results in inhibiting cancer cell proliferation. For example, a study on pyrrolizine derivatives showed dose-dependent cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrrolizine structure could enhance anticancer activity .
3. Anti-inflammatory Effects
Compounds related to this compound have been reported to exhibit anti-inflammatory properties. These compounds are under evaluation for their potential use in treating inflammatory diseases due to their ability to modulate inflammatory pathways .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Certain pyrrolizine derivatives inhibit enzymes involved in inflammatory processes or microbial metabolism.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways associated with cell survival and apoptosis.
Case Studies and Research Findings
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that related compounds demonstrate favorable stability in physiological conditions, which is crucial for oral bioavailability.
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrolizin-1-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h1-2,4,7H,3,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDQXGITPZGNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.